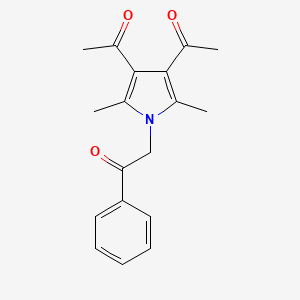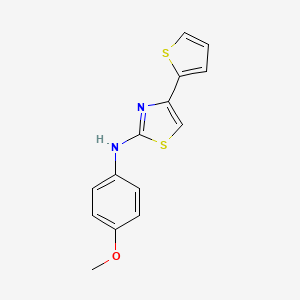![molecular formula C13H13ClN6O3S B5840210 N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5840210.png)
N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a chlorophenyl group, a nitro-pyrazole moiety, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 4-nitro-1H-pyrazole intermediate, which is then reacted with a chlorophenyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro-pyrazole moiety is particularly significant in these studies .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as insecticides and herbicides. Its ability to interact with biological systems makes it a valuable component in these products .
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the biological system it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CYANO-1-PHENYL-1H-PYRAZOL-5-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a chlorophenyl group, a nitro-pyrazole moiety, and a hydrazinecarbothioamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O3S/c14-9-1-3-10(4-2-9)16-13(24)18-17-12(21)5-6-19-8-11(7-15-19)20(22)23/h1-4,7-8H,5-6H2,(H,17,21)(H2,16,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBXKTURHULCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5840130.png)
![7'-chloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5840132.png)


![3-[(4-methylphenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B5840141.png)
METHANONE](/img/structure/B5840153.png)
![2-[(2-methylbenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5840170.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5840185.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B5840187.png)

![N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide](/img/structure/B5840191.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-fluorobenzamide](/img/structure/B5840196.png)

![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5840215.png)
